![molecular formula C20H21FN2O2 B2638508 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942005-82-5](/img/structure/B2638508.png)
2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as FITB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FITB is a small molecule inhibitor that targets specific enzymes involved in various biological pathways.
Scientific Research Applications
Fluorine-18 Labeling for PET Imaging
Fluorine-18 labeled benzamide analogs, including variants of the specified compound, have been synthesized for positron emission tomography (PET) imaging to assess the sigma2 receptor status of solid tumors. This application demonstrates the potential of such compounds in the diagnostic imaging of cancer, highlighting their high tumor uptake and favorable tumor/normal tissue ratios post-injection, making them promising agents for visualizing sigma2 receptors in solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles, synthesized using compounds similar to the one specified, have notable significance in pharmaceutical and agrochemical industries. Techniques involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate enable the creation of various fluorinated heterocycles. This methodology allows the efficient synthesis of diverse compounds like 4-fluoroisoquinolin-1(2H)-ones and showcases the importance of such compounds in medicinal chemistry and industrial applications (Wu et al., 2017).
Synthesis and Biological Activity
Certain derivatives of tetrahydroquinolines, which are structurally related to the specified compound, have been synthesized and examined for biological activities such as antiulcer activity. These studies reveal the potential therapeutic applications of such compounds, indicating their role in inhibiting specific enzymes and showing activity against various induced gastric ulcers, thus highlighting their relevance in drug discovery and medicinal chemistry (Uchida et al., 1990).
properties
IUPAC Name |
2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXDPWGXNJYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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